molecular formula C21H22N4O7S B2842374 N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide CAS No. 894040-06-3

N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide

Cat. No. B2842374
CAS RN: 894040-06-3
M. Wt: 474.49
InChI Key: NMSTWOFRFJHWRX-UHFFFAOYSA-N
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Description

N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C21H22N4O7S and its molecular weight is 474.49. The purity is usually 95%.
BenchChem offers high-quality N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Several studies have synthesized sulfonamides incorporating the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety, demonstrating potent antimicrobial and antibacterial activities. These compounds showed significant therapeutic potential against various Gram-negative and Gram-positive bacterial strains, highlighting their potential as valuable agents in combating bacterial infections (Abbasi et al., 2016). Additionally, novel sulfonamides were explored for their antimicrobial activity, with synthesized compounds displaying good efficacy against different microbial strains, suggesting their applicability in developing new antimicrobial agents (Fahim & Ismael, 2019).

Anticancer Activity

Research into N-substituted derivatives of 2,3-dihydro-[1,4]benzodioxin-6-yl compounds has identified several with promising anticancer activities. These studies evaluated the compounds against a variety of cancer cell lines, with some showing inhibitory effects on tumor growth. This suggests the potential for these sulfonamides in cancer treatment strategies, indicating a need for further investigation into their mechanisms of action and therapeutic efficacy (Yurttaş et al., 2015).

Enzyme Inhibition

Compounds incorporating the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety have been studied for their enzyme inhibitory properties, particularly against α-glucosidase and acetylcholinesterase. These findings are significant for their potential applications in treating diseases related to enzyme dysfunction, such as diabetes and neurodegenerative disorders. The research indicates these compounds' capacity to serve as a foundation for developing new therapeutic agents targeting specific enzyme-related pathologies (Abbasi et al., 2019).

Molecular Docking and Theoretical Calculations

Theoretical investigations, including molecular docking studies and computational calculations, have been applied to understand the interaction between synthesized sulfonamide compounds and various biological targets. These studies provide insights into the compounds' binding affinities and mechanism of action at the molecular level, aiding in the design of more effective drugs with specific biological activities (Fahim & Ismael, 2021).

properties

IUPAC Name

N-[4-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O7S/c1-13(26)24-33(29,30)17-5-2-14(3-6-17)22-21(28)23-15-10-20(27)25(12-15)16-4-7-18-19(11-16)32-9-8-31-18/h2-7,11,15H,8-10,12H2,1H3,(H,24,26)(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSTWOFRFJHWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide

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